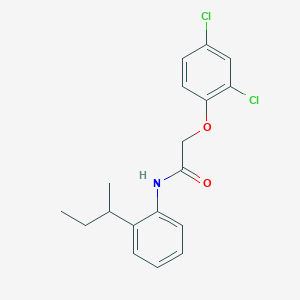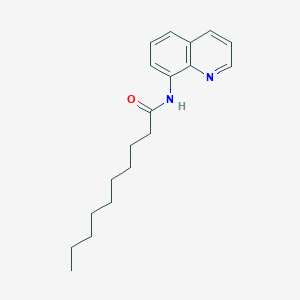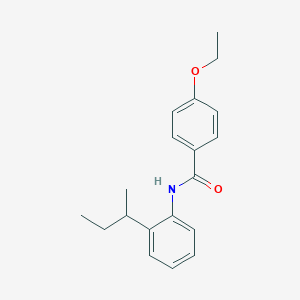
N-(2-sec-butylphenyl)-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-sec-butylphenyl)-4-ethoxybenzamide, also known as NBPEB, is a chemical compound that has been studied extensively for its potential use in scientific research. It belongs to a class of compounds known as benzamides and has been found to have a variety of effects on the body. In
Mechanism of Action
The mechanism of action of N-(2-sec-butylphenyl)-4-ethoxybenzamide involves its ability to bind to certain receptors in the brain, specifically the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in a variety of physiological processes, including learning and memory, and has been implicated in various neurological disorders such as schizophrenia and addiction. By modulating the activity of this receptor, N-(2-sec-butylphenyl)-4-ethoxybenzamide has the potential to affect these processes and potentially provide insights into the underlying mechanisms of these disorders.
Biochemical and Physiological Effects
N-(2-sec-butylphenyl)-4-ethoxybenzamide has been found to have a variety of biochemical and physiological effects on the body. These include its ability to modulate the activity of mGluR5, as well as its effects on other neurotransmitter systems such as dopamine and serotonin. It has also been found to have potential anti-inflammatory and neuroprotective effects, making it a potentially useful tool for studying these processes as well.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-sec-butylphenyl)-4-ethoxybenzamide as a tool for scientific research is its specificity for mGluR5. This allows researchers to selectively modulate the activity of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of N-(2-sec-butylphenyl)-4-ethoxybenzamide is its relatively low potency, which can make it difficult to achieve the desired effects at lower concentrations.
Future Directions
There are several future directions for research involving N-(2-sec-butylphenyl)-4-ethoxybenzamide. One area of interest is its potential use in the treatment of neurological disorders such as schizophrenia and addiction. By better understanding the mechanisms of action of N-(2-sec-butylphenyl)-4-ethoxybenzamide and its effects on these disorders, researchers may be able to develop more effective treatments. Other areas of interest include its potential use in studying the role of mGluR5 in other physiological processes, as well as its potential use as a tool for drug discovery and development.
Conclusion
In conclusion, N-(2-sec-butylphenyl)-4-ethoxybenzamide is a chemical compound that has been studied extensively for its potential use in scientific research. Its ability to modulate the activity of mGluR5 makes it a potentially useful tool for studying a variety of physiological and pathological processes. While there are limitations to its use, there are also many potential future directions for research involving N-(2-sec-butylphenyl)-4-ethoxybenzamide.
Synthesis Methods
The synthesis method of N-(2-sec-butylphenyl)-4-ethoxybenzamide involves a series of chemical reactions that result in the formation of the final compound. One such method involves the reaction of 4-ethoxybenzoyl chloride with 2-sec-butylaniline in the presence of a base such as sodium hydroxide. This reaction results in the formation of N-(2-sec-butylphenyl)-4-ethoxybenzamide as a white solid, which can be purified using various methods such as recrystallization or column chromatography.
Scientific Research Applications
N-(2-sec-butylphenyl)-4-ethoxybenzamide has been studied extensively for its potential use in scientific research. It has been found to have a variety of effects on the body, including its ability to modulate the activity of certain receptors in the brain. This makes it a potentially useful tool for studying the role of these receptors in various physiological and pathological processes.
properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)-4-ethoxybenzamide |
InChI |
InChI=1S/C19H23NO2/c1-4-14(3)17-8-6-7-9-18(17)20-19(21)15-10-12-16(13-11-15)22-5-2/h6-14H,4-5H2,1-3H3,(H,20,21) |
InChI Key |
WMUDMSCBMGDJHF-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



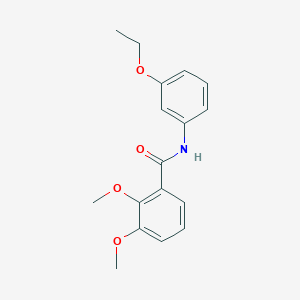
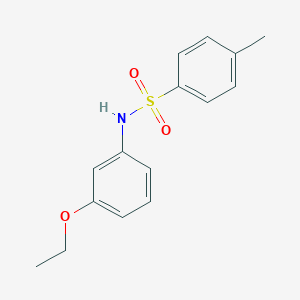


![Ethyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290943.png)
![Methyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290944.png)

